三水合氯化钌(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

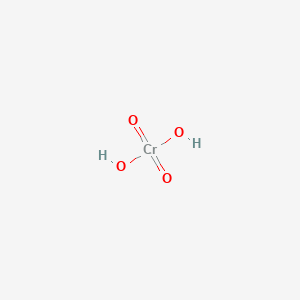

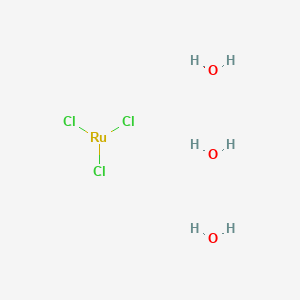

Ruthenium(III) chloride trihydrate, with the chemical formula RuCl₃·3H₂O, is a dark brown or black solid that is commonly used as a starting material in ruthenium chemistry . This compound is soluble in water, ethanol, acetone, and various polar organic solvents . It is known for its catalytic properties and is widely used in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Direct Chlorination: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas at high temperatures (around 700°C). The trihydrate form is then obtained by dissolving the anhydrous compound in water.

Reduction of Ruthenium(VIII) Oxide: Another method involves reducing ruthenium(VIII) oxide in hydrochloric acid solution.

Industrial Production Methods:

Dissolution of Ruthenium Oxides: Industrially, ruthenium trichloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt.

Types of Reactions:

Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) compounds.

Substitution: This compound can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Sodium periodate and acetonitrile are commonly used reagents.

Reduction Reactions: Hydrogen gas or other reducing agents can be used.

Substitution Reactions: Various ligands, such as phosphines or amines, can be introduced under controlled conditions.

Major Products Formed:

科学研究应用

Ruthenium(III) chloride trihydrate has a wide range of applications in scientific research:

作用机制

Target of Action

Ruthenium(III) chloride trihydrate primarily targets primary aromatic amines and triallylamine . It is used as a catalyst in the synthesis of 2-ethyl-3-methylquinolines . It also targets 4-nitrobenzonitrile for hydrolysis to 4-nitrobenzamide .

Mode of Action

Ruthenium(III) chloride trihydrate interacts with its targets through a catalytic process. It acts as a precursor for the hydroamidation of terminal alkynes . It also facilitates the hydrolysis of 4-nitrobenzonitrile to 4-nitrobenzamide in the presence of 1,3,5-triaza-7-phosphaadamantane .

Biochemical Pathways

The compound affects the hydroamidation pathway of terminal alkynes . It also influences the hydrolysis pathway of 4-nitrobenzonitrile . The downstream effects include the formation of 2-ethyl-3-methylquinolines and 4-nitrobenzamide .

Pharmacokinetics

Ruthenium(III) chloride trihydrate is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . This solubility influences its bioavailability . The anhydrous form of the compound is insoluble .

Result of Action

The action of Ruthenium(III) chloride trihydrate results in the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine . It also leads to the conversion of 4-nitrobenzonitrile to 4-nitrobenzamide .

Action Environment

The action of Ruthenium(III) chloride trihydrate is influenced by environmental factors. It is hygroscopic , meaning it absorbs moisture from the environment . This property can affect the compound’s action, efficacy, and stability. Furthermore, it is worth noting that the compound is classified as hazardous for the environment and is very toxic to aquatic organisms .

生化分析

Biochemical Properties

Ruthenium(III) chloride trihydrate is known to interact with a variety of biomolecules. It can act as a precursor to many ruthenium compounds, which are used as catalysts in biochemical reactions

Cellular Effects

Ruthenium(III) chloride trihydrate has been shown to have cytotoxic effects on certain cancer cell lines . For instance, it has been found to maintain toxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells

Molecular Mechanism

The precise mechanism of action of Ruthenium(III) chloride trihydrate remains incompletely understood. It is thought to involve the generation of a ruthenium-oxygen complex that subsequently undergoes a sequence of redox reactions .

相似化合物的比较

Ruthenium(III) bromide (RuBr₃): Similar in structure and properties but contains bromine instead of chlorine.

Rhodium(III) chloride (RhCl₃): Another transition metal chloride with similar catalytic properties.

Iron(III) chloride (FeCl₃): A commonly used iron compound with similar oxidation states and coordination chemistry.

Uniqueness: Ruthenium(III) chloride trihydrate is unique due to its ability to exist in multiple oxidation states and its extensive use in catalysis and material science. Its redox properties and stability in various chemical environments make it a versatile compound in both research and industrial applications .

属性

CAS 编号 |

13815-94-6 |

|---|---|

分子式 |

Cl3H2ORu |

分子量 |

225.4 g/mol |

IUPAC 名称 |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

InChI 键 |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.O.O.Cl[Ru](Cl)Cl |

规范 SMILES |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

Pictograms |

Corrosive |

同义词 |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

产品来源 |

United States |

Q1: How is Ruthenium(III) chloride trihydrate utilized in catalyst preparation?

A1: Ruthenium(III) chloride trihydrate (RuCl3.3H2O) serves as a common starting material for synthesizing ruthenium-based nanocatalysts. [] In the provided research, it is dissolved in isopropanol along with a Keggin type polyoxometalate (POM; K3[PMo12O40]). The subsequent addition of dimethylamine-borane ((CH3)2NHBH3) reduces the Ruthenium(III) chloride trihydrate, resulting in the formation of ruthenium(0) nanoparticles deposited on the POM network. This method allows for the controlled synthesis of highly active and selective catalysts for reactions like the aerobic oxidation of veratryl alcohol. []

Q2: What are the advantages of using Ruthenium(III) chloride trihydrate in this specific application?

A2: Ruthenium(III) chloride trihydrate offers several advantages in this context:

- Controlled Reduction: It can be readily reduced to ruthenium(0) under mild conditions, enabling the formation of nanoparticles with desired size and distribution. []

- Compatibility: Ruthenium(III) chloride trihydrate demonstrates good compatibility with the Keggin type polyoxometalate, facilitating the formation of a stable and well-dispersed catalyst system. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate](/img/structure/B75989.png)